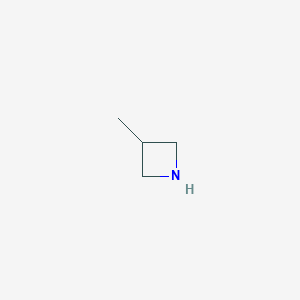

3-methylAzetidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4-2-5-3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHMVKNHGOVITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methylazetidine and Its Functionalized Analogues

Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine ring is primarily achieved through two powerful strategies: cyclization reactions and cycloaddition reactions. medwinpublishers.com Both approaches offer distinct advantages and are chosen based on the desired substitution pattern and stereochemistry of the final product. Cyclization involves the formation of a bond between two atoms within a single molecule to close the ring, while cycloaddition brings together two or more separate molecules to form the cyclic structure. medwinpublishers.com

Cyclization Reactions for Azetidine Core Formation

Cyclization reactions are a cornerstone in the synthesis of azetidines, offering a versatile and widely employed method for constructing the four-membered ring. medwinpublishers.comacs.org These reactions typically involve the formation of a carbon-nitrogen bond within an acyclic precursor.

Intramolecular nucleophilic substitution is a fundamental and the most common method for synthesizing azetidines. acs.org This strategy relies on an internal nitrogen nucleophile displacing a leaving group within the same molecule to form the cyclic structure. acs.org A classic example involves the cyclization of γ-amino alcohols or their derivatives. For instance, a bifunctional molecule containing both a leaving group (like a halide or a sulfonate ester) and a nucleophile (an amine) can undergo an intramolecular reaction to yield a cyclic product. libretexts.org

A key consideration in these reactions is the competition between the desired cyclization and potential side reactions, such as elimination. The inherent strain of the forming azetidine ring can make elimination a competing pathway. acs.org Careful selection of the substrate, leaving group, and reaction conditions is crucial to favor the formation of the four-membered ring. For example, the synthesis of 1-Boc-3-fluoro-3-methylazetidine utilizes this approach, where a carbamate-protected amine acts as the nucleophile to displace a bromide, facilitated by a strong base like sodium hydride. arkat-usa.org

| Precursor Type | Key Reaction | Product | Notes |

| γ-Haloamines | Intramolecular SN2 | Azetidines | Leaving group is a halogen. acs.org |

| γ-Amino alcohols | Conversion to sulfonate ester then cyclization | Azetidines | Alcohol is converted to a better leaving group (e.g., tosylate). libretexts.org |

| Boc-protected γ-bromoamines | Base-induced cyclization | N-Boc-azetidines | The Boc-protected amine is deprotonated to enhance nucleophilicity. arkat-usa.org |

A more modern and stereoselective approach to azetidine synthesis involves electroreductive intramolecular cross-coupling. This method is particularly useful for creating highly functionalized and stereochemically defined azetidines. The electroreduction of chiral aromatic α-imino esters, derived from α-amino acids, can lead to the formation of four-membered cyclized products. nih.gov

In a notable example, the electroreduction of chiral α-imino esters in the presence of chlorotrimethylsilane (B32843) and triethylamine (B128534) afforded mixed ketals of cis-2,4-disubstituted azetidine-3-ones with high diastereoselectivity and enantiomeric excess. nih.gov The reaction proceeds through a radical anion intermediate, and the stereochemical outcome is controlled by the transition state of the cyclization step. nih.gov This electrochemical method avoids the use of harsh reagents and can provide access to complex azetidine structures that are difficult to obtain through traditional methods. acs.orgresearchgate.net

| Starting Material | Key Reagents | Product | Stereoselectivity |

| Chiral α-imino esters | Bu4NClO4, Pt cathode, TMSCl, Et3N | Mixed ketals of cis-2,4-disubstituted azetidine-3-ones | >99% de, 85-99% ee nih.gov |

A convenient and environmentally friendly method for the synthesis of N-substituted azetidines involves the cyclization of zwitterionic ammonium (B1175870) sulfates. medwinpublishers.comresearchgate.net These zwitterionic intermediates are readily prepared by the ring-opening of the cyclic sulfate (B86663) of 1,3-propanediol (B51772) with various primary amines. medwinpublishers.comresearchgate.net

The subsequent cyclization of these ammonium sulfates is efficiently achieved through microwave irradiation in an aqueous basic medium, such as potassium hydroxide (B78521) solution. medwinpublishers.comresearchgate.net This method is notable for its speed, often being completed in minutes, and its use of water as a solvent, which aligns with the principles of green chemistry. researchgate.net It provides moderate to good yields of simple azetidines. medwinpublishers.comresearchgate.net

| Starting Materials | Key Steps | Reaction Conditions | Product |

| Cyclic sulfate of 1,3-propanediol, Primary amine | 1. Ring-opening to form zwitterionic ammonium sulfate. 2. Cyclization. | Microwave irradiation in aqueous KOH | N-substituted azetidines medwinpublishers.comresearchgate.netresearchgate.net |

Electroreductive Intramolecular Cross-Coupling Methods

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent another powerful strategy for the construction of the azetidine ring system, offering a convergent approach where the ring is formed from two or more components in a single step. medwinpublishers.com These reactions are particularly valuable for creating substituted azetidines with controlled stereochemistry.

While [3+2] cycloadditions of azomethine ylides are a well-established method for synthesizing five-membered rings (pyrrolidines), under specific conditions, a [3+1] cycloaddition can occur to yield four-membered azetidine rings. researchgate.netrsc.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones. researchgate.netmdpi.com

The reaction of an azomethine ylide with an isocyanide can lead to the formation of an azetidine ring through a [3+1] cycloaddition pathway. researchgate.net This transformation provides a novel route to highly substituted azetidines. The outcome of the reaction, whether a [3+1] or a [3+2] cycloaddition, can be influenced by the nature of the reactants and the reaction conditions.

| Reactants | Reaction Type | Product | Key Feature |

| Azomethine Ylide, Isocyanide | [3+1] Cycloaddition | Azetidine | Formation of a four-membered ring from a 1,3-dipole and a one-atom component. researchgate.net |

[2+2] Photocycloaddition Strategies (e.g., Aza Paternò-Büchi)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct methods for synthesizing functionalized azetidines. rsc.orgresearchgate.net However, its application has faced challenges, including competing reaction pathways and the need for ultraviolet (UV) irradiation for many imine substrates. researchgate.netresearchgate.net

Recent breakthroughs have focused on visible-light-mediated aza Paternò-Büchi reactions, which offer milder and more selective conditions. rsc.orgnih.gov A notable advancement involves the use of an iridium photocatalyst to enable the [2+2] cycloaddition of oximes with alkenes. chemrxiv.org Specifically, 2-isoxazoline-3-carboxylates have been identified as effective imine surrogates that, upon activation via triplet energy transfer from a photocatalyst, react with a broad range of alkenes. nih.govthieme-connect.com This strategy is characterized by its operational simplicity and wide substrate scope, accommodating both activated and unactivated alkenes. rsc.orgnih.gov

The success of these visible-light-mediated reactions often hinges on matching the frontier molecular orbital energies of the alkene and the acyclic oxime equivalent. nih.gov This energy matching facilitates the desired [2+2] cycloaddition over competing processes like alkene dimerization. nih.gov While direct UV irradiation often fails to produce the azetidine product, the use of visible-light photocatalysts or organic triplet sensitizers successfully mediates the transformation, confirming the triplet energy transfer mechanism. thieme-connect.com

| Catalyst System | Imine Substrate | Alkene Substrate | Product | Yield (%) | Reference |

| Ir(III) photocatalyst | 2-isoxazoline-3-carboxylates | Various (activated and unactivated) | Functionalized Azetidines | High | rsc.orgnih.gov |

| Visible-light photocatalyst | Cyclic Oximes (e.g., 2-isoxazoline carboxylates) | 1-Hexene | Azetidine Adduct | 94% | researchgate.net |

| Xanthone (organic sensitizer) | Isoxazoline-3-carboxylates | Alkenes | Fused Azetidines | Effective | thieme-connect.com |

Ring Transformation and Rearrangement Approaches

Ring transformation strategies, including rearrangements and contractions of larger rings, provide powerful, alternative routes to the azetidine core, often allowing for the introduction of specific substitution patterns. nih.govrsc.org

The thermodynamically controlled rearrangement of aziridines to the more stable azetidine ring system is a valuable, albeit historically uncommon, transformation for the selective synthesis of 3-substituted azetidines. rsc.org A key example is the synthesis of 3-bromo-3-methylazetidines from 2-bromomethyl-2-methylaziridines. rsc.org This rearrangement can be induced thermally, for instance by refluxing the aziridine (B145994) in acetonitrile (B52724), and is proposed to proceed through a bicyclic aziridinium (B1262131) ion intermediate. thieme-connect.comresearchgate.net The regioselectivity of the subsequent ring-opening by a nucleophile, such as a bromide ion, at the more hindered carbon atom dictates the final azetidine substitution. researchgate.net

The choice of solvent can be critical in directing the reaction pathway. For example, in acetonitrile, the rearrangement to the azetidine is favored, whereas in dimethylformamide, direct bromide displacement on the aziridine may occur. researchgate.net This solvent-dependent behavior highlights the subtle mechanistic balance and has been supported by DFT calculations. researchgate.net This methodology has been successfully applied to the synthesis of various 3-substituted-3-methylazetidines, including 3-methoxy derivatives, by trapping the intermediate aziridinium ion with methanol (B129727). figshare.comacs.orgugent.be

| Starting Material | Conditions | Product | Yield (%) | Reference |

| 2-Bromomethyl-2-methylaziridines | Reflux in Acetonitrile | 3-Bromo-3-methylazetidines | 78% | rsc.orgresearchgate.net |

| 2-Bromomethyl-2-ethylaziridines | Reflux in Acetonitrile (15h) | 3-Bromo-3-ethylazetidines | Quantitative | thieme-connect.com |

| N-Alkylidene-(2,3-dibromo-2-methylpropyl)amines | NaBH₄, reflux in Methanol | 3-Methoxy-3-methylazetidines | - | figshare.comacs.org |

Ring contraction of five-membered rings, such as pyrrolidinones, offers another effective strategy for the synthesis of functionalized azetidines. A robust method involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.orgnih.gov This reaction is typically promoted by a base like potassium carbonate and allows for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines, directly into the azetidine product. nih.gov

The proposed mechanism involves a nucleophilic attack on the N-activated amide carbonyl, leading to N-C(O) bond cleavage. The resulting intermediate, a γ-amido anion with an α-bromocarbonyl group, undergoes intramolecular cyclization via an SN2 pathway, resulting in the formal ring contraction to the four-membered azetidine ring. rsc.orgnsf.gov

| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |

| α-Bromo N-sulfonylpyrrolidinones | Alcohols, Phenols, Anilines | K₂CO₃ | α-Carbonylated N-sulfonylazetidines | Good | organic-chemistry.orgnih.gov |

Aziridine to Azetidine Rearrangements

Stereoselective Synthesis of Chiral 3-Methylazetidine Derivatives

The development of stereoselective methods to access chiral azetidines is crucial for their application in medicinal chemistry and as chiral ligands or templates in asymmetric synthesis. rsc.orguni-muenchen.de

Enantioselective Approaches to Azetidine Scaffolds

Enantioselective synthesis of chiral azetidines can be achieved through various catalytic asymmetric transformations. One example is the highly enantioselective aza-Michael reaction of 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones, catalyzed by a quinidine-based phase-transfer catalyst. nih.gov This method provides chiral N-substituted azetidines in high yields and excellent enantioselectivities (up to 95% ee). nih.gov

Another powerful strategy involves the enantioselective [3+1]-cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral copper complex. This approach generates chiral 2-azetines, which are versatile intermediates for further functionalization into chiral azetidine derivatives. researchgate.net Furthermore, the copper-catalyzed boryl allylation of azetines has been developed as a highly enantioselective method for the direct difunctionalization of the azetine ring, providing access to a wide range of chiral 2,3-disubstituted azetidines with excellent stereocontrol. acs.org

| Reaction Type | Catalyst | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Aza-Michael Reaction | Quinidine-based phase-transfer catalyst | 3,3-Dinitroazetidine, α,β-Unsaturated Ketones | Chiral N-substituted 3,3-dinitroazetidines | 90-95% | nih.gov |

| Boryl Allylation of Azetines | Cu/Bisphosphine | Azetines, Allyl Phosphates, B₂pin₂ | Chiral cis-2,3-disubstituted Azetidines | >99% | acs.org |

Diastereoselective Functionalization Techniques

Diastereoselective methods are critical for constructing specific stereochemical relationships in polysubstituted azetidines. One such technique is the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig pathway to deliver cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.govacs.org The resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodide, providing access to a variety of substituted azetidines while retaining the stereochemistry. nih.gov

A highly diastereoselective sequence based on a polar radical crossover has been developed to access stereodefined trisubstituted azetidines. chemrxiv.org This method allows for the controlled functionalization of the azetidine ring, with the relative stereochemistry confirmed by NMR spectroscopy. chemrxiv.org Additionally, the diastereoselective reduction of C-3 functionalized azetidin-2-ones using sodium borohydride (B1222165) has been shown to produce trans-azetidines selectively. rsc.org More recently, a copper-catalyzed boryl allylation of azetines has demonstrated excellent diastereoselectivity (>20:1 dr) for producing cis-2,3-disubstituted azetidines. acs.org These methods showcase the diverse strategies available for controlling the relative stereochemistry of substituents on the azetidine scaffold.

| Method | Substrates | Key Reagent/Catalyst | Product Stereochemistry | Diastereomeric Ratio (dr) | Reference |

| Iodine-mediated Cyclization | Homoallyl amines | Iodine | cis-2,4-disubstituted | High | nih.govacs.org |

| Polar Radical Crossover | Azetidine derivatives, Perfluoroalkyl iodide | - | anti-configuration | up to 8:1 | chemrxiv.org |

| Reduction of β-lactams | C-3 functionalized azetidin-2-ones | NaBH₄ | trans-azetidines | - | rsc.org |

| Boryl Allylation of Azetines | 2-Substituted azetines, Allyl phosphates | Cu/(S,S)-Ph-BPE | cis-2,3-disubstituted | >20:1 | acs.org |

Chiral Auxiliary and Catalyst-Controlled Syntheses

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses for this compound. These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org A notable example is the use of oxazolidinone auxiliaries, popularized by David A. Evans, which have been successfully applied to stereoselective alkylation and aldol (B89426) reactions to create chiral centers that can be incorporated into the azetidine ring. wikipedia.org For instance, an N-acyl oxazolidinone can be enolized and reacted with an electrophile, with the bulky substituents on the oxazolidinone directing the approach of the electrophile to create a new stereocenter with high diastereoselectivity. wikipedia.org This approach was instrumental in the synthesis of the macrolide cytovaricin, where it was used to set the absolute stereochemistry of nine stereocenters. wikipedia.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of azetidines. Chiral amines, such as derivatives of pyrrolidine (B122466), can catalyze reactions through the formation of chiral enamine or iminium ion intermediates. rsc.orgresearchgate.net For example, the aza-Morita–Baylis–Hillman (MBH) reaction of ketimines with allenoates, catalyzed by a chiral amine like β-isocupreidine (β-ICD), can produce enantiomerically enriched azetidines. rsc.org The catalyst activates the aldehyde to form an enamine, which then reacts stereoselectively with an aldimine. rsc.org

Metal-catalyzed reactions offer another avenue for asymmetric azetidine synthesis. Palladium-catalyzed allylic amination and tantalum-catalyzed hydroaminoalkylation are examples of methods that can be used to construct the azetidine ring with control over stereochemistry. rsc.org

Synthesis of Specifically Functionalized this compound Derivatives

The ability to introduce specific functional groups onto the this compound scaffold is crucial for its application in drug discovery. The following sections describe methodologies for the synthesis of various functionalized analogues.

Halo-functionalized 3-methylazetidines are versatile intermediates that can be further elaborated through nucleophilic substitution reactions.

3-Bromo-3-methylazetidines can be synthesized from N-(2,3-dibromo-2-methylpropylidene)alkylamines. researchgate.net These precursors undergo cyclization to afford the desired 3-bromo-3-methylazetidines. researchgate.net An alternative route involves the thermal isomerization of 2-bromomethyl-2-methylaziridines. researchgate.netsmolecule.com Heating these aziridines in a suitable solvent like acetonitrile leads to a ring expansion, yielding the corresponding 3-bromo-3-methylazetidine. researchgate.netsmolecule.com These bromo-derivatives are valuable synthons, reacting with various nucleophiles to introduce alkoxy, aryloxy, cyano, and other functional groups at the 3-position. researchgate.netthieme-connect.com

3-Fluoro-3-methylazetidines are of particular interest in medicinal chemistry due to the favorable properties conferred by the fluorine atom. researchgate.net The synthesis of these compounds can be challenging. One approach involves the fluorination of a corresponding hydroxyl precursor using a fluorinating agent. Another strategy is the construction of the ring from a fluorine-containing building block. For example, 3-fluoro-Aze amino acids have been synthesized as analogues of hydroxy-Aze that are not susceptible to aldol cleavage. researchgate.net

Table 1: Synthesis of Halo-functionalized 3-Methylazetidines

| Compound | Starting Material | Key Reagent/Reaction | Reference |

|---|---|---|---|

| 1-t-Butyl-3-bromo-3-methylazetidine | N-(2,3-dibromo-2-methylpropylidene)tert-butylamine | Cyclization | researchgate.net |

| 1-(4-methylbenzyl)-3-bromo-3-methylazetidine | N-(2,3-dibromo-2-methylpropylidene)benzylamine | Cyclization | researchgate.net |

| 3-Bromo-3-methylazetidine | 2-Bromomethyl-2-methylaziridine | Thermal Isomerization | researchgate.netsmolecule.com |

Alkoxy- and aryloxy-substituted 3-methylazetidines are commonly prepared via nucleophilic substitution of a suitable leaving group at the 3-position, typically a halide. researchgate.netthieme-connect.com For instance, 3-bromo-3-methylazetidines react readily with various alcohols and phenols in the presence of a base to yield the corresponding 3-alkoxy- and 3-aryloxy-3-methylazetidines. researchgate.netsmolecule.com

An interesting and unexpected synthesis of 3-methoxy-3-methylazetidines was discovered through the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol. researchgate.netacs.org This reaction proceeds through a rare aziridine to azetidine rearrangement. researchgate.netacs.org

The introduction of nitrogen-based functional groups at the 3-position is crucial for creating analogues with diverse biological activities.

3-Amino-3-methylazetidines can be synthesized from 3-bromo-3-methylazetidines by reaction with amines. thieme-connect.com For example, reaction with propylamine (B44156) can furnish the 3-propylaminoazetidine derivative. thieme-connect.com

3-Carbamoyl-3-methylazetidines can be prepared from the corresponding 3-cyano derivatives. thieme-connect.com Hydrolysis of the nitrile group under basic conditions, for instance using potassium hydroxide in a mixture of ethanol (B145695) and water under microwave irradiation, can yield the desired amide. thieme-connect.com

Azetidine sulfonyl fluorides (ASFs) have recently emerged as versatile precursors for the synthesis of 3-substituted azetidines. nih.govnih.gov These compounds can be activated under mild thermal conditions to generate reactive intermediates that couple with a broad range of nucleophiles in a defluorosulfonylation (deFS) reaction. nih.govnih.gov This methodology allows for the synthesis of various azetidine derivatives, including those with heterocyclic, sulfoximine, and phosphonate (B1237965) functionalities. nih.govnih.gov The synthesis of ASFs themselves can be achieved through methods like electrochemical synthesis from N-acyl sulfinamides. vulcanchem.com

Spirocyclic azetidines, where the azetidine ring is part of a spiro system, are of significant interest in drug discovery as they introduce conformational rigidity and novel three-dimensional shapes. nih.govnih.gov

One approach to spirocyclic azetidines involves the reaction of alkenes with Graf's isocyanate to form β-lactams, which are then reduced to the corresponding "angular" spirocyclic azetidines. domainex.co.uk This method is compatible with various functional groups and has been performed on a large scale. domainex.co.uk Another strategy for synthesizing spirocyclic azetidines is through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate, acting as a 1,2-aliphatic dianion equivalent, inserts into a 1,2-dielectrophile. researchgate.net Additionally, the reduction of spirocyclic azetidinones, which can be synthesized in two steps from common cyclic carboxylic acids, provides another route to these valuable structures. nih.gov

Table 2: Synthesis of Spirocyclic Azetidines

| Synthetic Approach | Key Intermediates | Resulting Structure | Reference |

|---|---|---|---|

| Graf's Isocyanate Reaction | β-lactams | "Angular" spirocyclic azetidines | domainex.co.uk |

| Kulinkovich-type Coupling | Titanacyclopropane | Spirocyclic NH-azetidines | researchgate.net |

Incorporation of this compound into Peptidomimetic Structures

The integration of conformationally constrained amino acid surrogates into peptide sequences is a cornerstone of modern peptidomimetic design, aiming to enhance biological activity, selectivity, and metabolic stability. slideshare.netcam.ac.uk The this compound scaffold, particularly in the form of its corresponding amino acid derivatives, serves as a valuable building block for this purpose. Its rigid four-membered ring structure imposes significant conformational constraints on the peptide backbone, making it a useful tool for stabilizing specific secondary structures like reverse turns. acs.org

Azetidine-2-carboxylic acid (Aze) and its derivatives are considered effective proline mimics. However, the smaller four-membered ring of azetidine forces the peptide backbone to adopt different geometries compared to the five-membered ring of proline. acs.org While proline residues are known to induce β-turns, studies on model tetrapeptides have shown that 2-alkyl-azetidine-2-carboxylic acids preferentially stabilize γ-turn conformations. acs.org This distinct structural influence allows for the fine-tuning of peptide architecture.

Research has focused on the synthesis and conformational analysis of peptides containing functionalized this compound units. A notable example is 3-amino-1-methylazetidine-3-carboxylic acid [Aatc(Me)], a Cα-tetrasubstituted α,β-diamino acid. researchgate.net When incorporated into model peptides, the Aatc(Me) moiety acts as a potent β-turn inducer. researchgate.net Furthermore, spectroscopic studies have revealed an interesting main-chain-to-side-chain hydrogen bond that forms a six-membered pseudo-cycle, connecting the azetidine ring nitrogen to the amide NH of the subsequent residue. researchgate.net This interaction provides an additional layer of conformational control, expanding the possibilities for designing novel folded structures (foldamers). researchgate.net Post-synthetic modification strategies have been developed to prepare short homooligomers of Aatc(Me), demonstrating the feasibility of creating peptide chains with multiple modified azetidine units. researchgate.net

Beyond conformational control, the this compound motif has been employed as a strategic linker in developing targeted therapeutic agents. In one instance, a this compound group was used to constrain the linker in a covalent inhibitor of the protein-protein interaction between menin and MLL. This modification improved the compound's metabolic stability and inhibitory activity. rsc.org The synthesis of various di- and tripeptides incorporating enantioenriched 2-azetidinylcarboxylic acids further highlights the utility of these building blocks in constructing more complex and non-natural peptide architectures. acs.org

Table 1: Applications of this compound Analogues in Peptidomimetics

| This compound Analogue | Application | Observed Outcome / Purpose | Citation(s) |

| 3-Amino-1-methylazetidine-3-carboxylic acid [Aatc(Me)] | Peptide backbone modification | Potent β-turn inducer; forms stabilizing main-chain-to-side-chain hydrogen bonds. | researchgate.net |

| 2-Alkyl-azetidine-2-carboxylic acids | Proline mimic / Turn inducer | Preferentially induces γ-turn conformations in model tetrapeptides. | acs.org |

| This compound (as a linker) | Covalent inhibitor design | Constrains the linker, leading to improved metabolic stability and inhibitory activity. | rsc.org |

| Enantioenriched 2-azetidinylcarboxylic acids | Non-natural peptide synthesis | Successful incorporation into di- and tripeptides, creating novel peptide structures. | acs.org |

Green Chemistry and Sustainable Synthetic Routes for Azetidines

The synthesis of azetidine scaffolds, including this compound, has traditionally relied on methods that often involve hazardous reagents, harsh conditions, and multi-step processes with significant waste generation. In response, a growing focus has been placed on developing greener and more sustainable synthetic routes that align with the principles of green chemistry. researchgate.net Key strategies include the use of continuous flow technology, environmentally benign solvents, one-pot reactions, and biocatalysis.

Continuous flow synthesis has emerged as a powerful technique for the safe and efficient production of functionalized azetidines. A notable development is the flow synthesis of C3-functionalized azetidines from N-Boc-3-iodoazetidine. uniba.it This process utilizes cyclopentylmethylether (CPME), an environmentally responsible solvent that is safer and more sustainable than traditional solvents like 2-MeTHF. uniba.it The flow technology allows for the handling of unstable lithiated intermediates at higher temperatures than in batch processing, leading to a more robust, safer, and higher-yielding process that minimizes solvent use during work-up. uniba.it

One-pot reactions represent another significant advancement, enhancing atom economy and reducing waste by minimizing intermediate purification steps. An enantioselective, organocatalyzed three-component one-pot synthesis of 1,2,3-trisubstituted azetidines has been reported, which proceeds via a Mannich reaction followed by in-situ reduction and cyclization under microwave irradiation. sciforum.net Similarly, an Sn(II)-catalyzed one-pot tandem reaction has been developed to construct azetidine-2,4-diones from aromatic aldehydes and ethyl cyanoacetate. rsc.org The rapid, one-pot synthesis of 1,3-disubstituted azetidines from 1-azabicyclo[1.1.0]butane also exemplifies this efficient approach. semanticscholar.org

The application of alternative energy sources and novel catalysts further contributes to greener synthetic pathways. Ultrasound irradiation has been used to drive a one-pot, three-component cycloaddition reaction to produce azetidine derivatives in green solvents like ethanol, catalyzed by reusable ZnCr₂O₄ nanoparticles. researchgate.net This sonocatalysis/nanocatalysis method features high yields, short reaction times, and easy recovery and reuse of the catalyst. researchgate.net

Biocatalysis offers a highly selective and environmentally benign route to chiral azetidines. A laboratory-evolved variant of the cytochrome P450 enzyme has been shown to catalyze the one-carbon ring expansion of aziridines to azetidines through a highly enantioselective uniba.itchembk.com-Stevens rearrangement. chemrxiv.org This biocatalytic approach provides access to enantioenriched azetidines via a transformation not currently achievable with other catalyst types, operating under mild, aqueous conditions. chemrxiv.org

Table 2: Comparison of Green Synthetic Methodologies for Azetidines

| Methodology | Key Features | Advantages over Traditional Methods | Example Application | Citation(s) |

| Continuous Flow Synthesis | Use of microreactors; precise control over reaction parameters; use of green solvents (CPME). | Improved safety, higher yields, enhanced robustness, reduced solvent waste, better scalability. | C3-functionalization of N-Boc-3-iodoazetidine. | uniba.it |

| One-Pot Synthesis | Multiple reaction steps in a single vessel; often organocatalyzed or metal-catalyzed. | Increased atom economy, reduced waste from purification, shorter overall synthesis time. | Enantioselective synthesis of 1,2,3-trisubstituted azetidines. | sciforum.net |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation; often paired with nanocatalysts in green solvents (ethanol/water). | Shorter reaction times, high yields, use of environmentally friendly media, reusable catalyst. | Synthesis of fused polycyclic azetidines using a ZnCr₂O₄ nanocatalyst. | researchgate.net |

| Biocatalysis | Use of enzymes (e.g., engineered cytochrome P450); reactions in aqueous media. | High enantioselectivity, mild reaction conditions, environmentally benign, avoids toxic reagents. | Enantioselective ring expansion of aziridines to azetidines. | chemrxiv.org |

Reactivity and Mechanistic Investigations of 3 Methylazetidine and Its Analogues

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

Azetidines, including 3-methylazetidine, are four-membered nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.net Their reactivity is significantly influenced by the inherent ring strain, which is a consequence of the deviation of bond angles from the ideal tetrahedral geometry. rsc.orgrsc.org The ring strain energy of the parent azetidine is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly strained and reactive aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). rsc.orgresearchgate.net

This inherent strain makes the azetidine ring susceptible to cleavage of the C-N sigma bond under appropriate conditions, leading to a variety of ring-opening reactions. rsc.org However, the ring is also stable enough for convenient handling, a characteristic that makes azetidines valuable building blocks in organic synthesis and medicinal chemistry. rsc.orgresearchgate.net The presence of a methyl group at the 3-position, as in this compound, can influence the reactivity and regioselectivity of ring-opening reactions due to steric and electronic effects.

The reactivity of the azetidine ring is also influenced by substituents on the nitrogen atom. For instance, the presence of a sulfonyl fluoride (B91410) group on the nitrogen of this compound-1-sulfonyl fluoride enhances its reactivity towards nucleophiles. vulcanchem.com The puckered conformation of the azetidine ring helps to alleviate some of the angle strain. vulcanchem.com

Table 1: Comparison of Ring Strain in Cyclic Amines

| Compound | Ring Size | Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine (B145994) | 3 | ~26.7-27.7 | rsc.orgresearchgate.net |

| Azetidine | 4 | ~25.2-25.4 | rsc.orgresearchgate.net |

| Pyrrolidine (B122466) | 5 | ~5.4-5.8 | rsc.orgresearchgate.net |

Ring-Opening Reactions of Azetidines

The strain within the azetidine ring provides a thermodynamic driving force for ring-opening reactions, which can proceed through various mechanisms.

Nucleophilic Ring-Opening Pathways

The polarization of the C-N bond in azetidines, particularly when the nitrogen is activated by an electron-withdrawing group, facilitates nucleophilic attack at one of the ring carbons, leading to ring cleavage. rsc.org

While not a direct ring-opening of this compound, the intramolecular aminolysis of epoxides is a key strategy for the synthesis of azetidines. frontiersin.orgfrontiersin.orgresearchgate.net This process involves the nucleophilic attack of an amine on an epoxide ring within the same molecule. Specifically, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to be an effective method for constructing the azetidine ring. frontiersin.orgfrontiersin.org This reaction proceeds with high yields and can tolerate various functional groups. frontiersin.org The regioselectivity of the epoxide opening is crucial for the formation of the four-membered azetidine ring over other potential products. frontiersin.orgfrontiersin.org

The synthesis of 3-methoxyazetidines can be achieved through a rearrangement of an aziridine intermediate, which itself is formed from the reaction of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with NaBH₄ in methanol (B129727). researchgate.net This process involves a ring expansion of the initially formed aziridine. researchgate.net

Azetidines, particularly those activated with an N-sulfonyl group, can react with a variety of nucleophiles. For example, 3-bromo-3-ethylazetidines undergo nucleophilic substitution with oxygen-centered nucleophiles like methoxide, phenoxide, and acetate (B1210297), as well as with cyanide. thieme-connect.com The reaction of 3-bromoazetidine-3-carboxylic acid esters with nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide yields the corresponding 3-substituted azetidines. rsc.org

The reaction of N-alkyl azetidines with cyanogen (B1215507) bromide (the von Braun reaction) leads to the cleavage of the four-membered ring, producing 3-bromo N-alkyl cyanamides. researchgate.net The regioselectivity of this ring-opening is generally predictable. researchgate.net Furthermore, the ring-opening of azetidinium ions with nucleophiles like cyanide, azide, or acetate can lead to ring-expanded products such as pyrrolidines and azepanes. researchgate.net

The reaction of β-chloroimines with potassium cyanide in methanol can produce 2-cyanoazetidines through a process of nucleophilic addition followed by intramolecular nucleophilic substitution. researchgate.net

Table 2: Examples of Nucleophilic Ring-Opening and Substitution Reactions of Azetidine Derivatives

| Azetidine Derivative | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 3-Bromo-3-ethylazetidines | Methoxide, Phenoxide, Acetate | 3-Alkoxy-, 3-Aryloxy-, 3-Acetoxy-3-ethylazetidines | thieme-connect.com |

| 3-Bromo-3-ethylazetidines | Potassium Cyanide | 3-Cyano-3-ethylazetidines | thieme-connect.com |

| 3-Bromoazetidine-3-carboxylic acid esters | Potassium Cyanide, Sodium Azide | 3-Cyano-, 3-Azido-azetidine-3-carboxylic acid esters | rsc.org |

Aminolysis of Epoxides for Azetidine Formation

Cationic Ring-Opening Polymerization

The inherent ring strain of azetidines makes them susceptible to cationic ring-opening polymerization (CROP). researchgate.netrsc.org This process is typically initiated by cationic species, such as acids, and can be promoted by alcoholic solvents. researchgate.net For N-methylazetidine, polymerization can be initiated by various cationic initiators. chem960.com The polymerization of 1,3,3-trimethylazetidine has been studied using triethyloxonium (B8711484) tetrafluoroborate (B81430) as an initiator. researchgate.net The resulting polymers are polyamines. rsc.orgrsc.org The living nature of the polymerization has been observed in some cases, which allows for the synthesis of well-defined polymer architectures. researchgate.net

Transition Metal-Catalyzed Ring Opening

Transition metal catalysts can facilitate the ring-opening of azetidines, often under mild conditions. While much of the research in this area has focused on the more strained aziridines, the principles can be extended to azetidines. mdpi.com For instance, transition metal-catalyzed reactions can lead to the formation of functionalized products through cross-coupling reactions. The development of these methods provides a powerful tool for the synthesis of complex nitrogen-containing molecules. mdpi.com

Rearrangement Reactions Involving the Azetidine Core

The strained four-membered ring of azetidines makes them susceptible to various rearrangement reactions, often leading to the formation of larger, more stable ring systems or functionally altered azetidines. These transformations are frequently driven by the relief of ring strain and can be initiated by acid catalysis or the generation of reactive intermediates.

One notable example is the acid-promoted skeletal rearrangement of N-alkyl azetidines. researchgate.net For instance, the treatment of 2-(1-hydroxyalkyl)azetidines with bis(trichloromethyl) carbonate can induce a ring expansion to afford 4-(2-chloroethyl)oxazolidinones. researchgate.net The efficiency and pathway of this rearrangement are influenced by the substitution pattern on the azetidine ring and the nature of the nitrogen substituent. researchgate.net

A common type of rearrangement observed in carbocation chemistry, the Wagner-Meerwein rearrangement, also plays a role in azetidine chemistry. wikipedia.orgjk-sci.comnumberanalytics.com This class of 1,2-rearrangement involves the migration of an alkyl, aryl, or hydride group to an adjacent carbocation center. wikipedia.orgnumberanalytics.com In the context of azetidines, such rearrangements can be triggered by the formation of a carbocation intermediate, leading to skeletal reorganization. wikipedia.orgthieme.de

Furthermore, the Sommelet-Hauser rearrangement has been investigated for N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts. nih.gov This base-induced reaction can lead to the formation of α-arylazetidine-2-carboxylic acid esters. nih.gov Mechanistic studies have revealed that the stereochemistry of the starting material significantly impacts the reaction's outcome, with one diastereomer undergoing a highly stereoselective rearrangement while the other yields a mixture of products from competing rearrangement pathways. nih.gov

Thermal isomerization of azetidine derivatives can also lead to ring expansion. For example, 2-(iodomethyl)azetidine derivatives have been shown to isomerize to 3-iodopyrrolidines at elevated temperatures. rsc.org This transformation is believed to proceed through an aziridinium (B1262131) ion intermediate, highlighting the role of strained intermediates in these rearrangement processes. rsc.org

Substitution Reactions at the 3-Position of Azetidines

The 3-position of the azetidine ring is a key site for functionalization, enabling the synthesis of a diverse range of derivatives. Nucleophilic substitution, aza-Michael addition, and α-lithiation are powerful strategies for introducing various substituents at this position.

Nucleophilic Substitution of 3-Bromo-3-methylazetidines

3-Bromo-3-methylazetidines are valuable precursors for the synthesis of other 3-substituted azetidines due to the bromine atom's ability to act as a good leaving group in nucleophilic substitution reactions. smolecule.comresearchgate.netcore.ac.uk Various nucleophiles, including alcohols, phenols, and amines, can displace the bromide to form new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. smolecule.comthieme-connect.com For instance, the reaction of 1-t-butyl-3-bromo-3-methylazetidine with different nucleophiles provides access to a range of functionalized azetidines such as 3-alkoxy-, 3-aryloxy-, and 3-cyano-3-methylazetidines. researchgate.netthieme-connect.com

The reaction conditions for these substitutions can be tailored to the specific nucleophile. For example, the reaction with amines may require elevated temperatures to proceed efficiently. thieme-connect.com The reactivity of these substrates underscores their utility as versatile building blocks in the synthesis of novel azetidine derivatives. smolecule.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions with 3-Bromo-3-ethylazetidines

| Nucleophile | Reagent | Conditions | Product |

|---|---|---|---|

| n-Propylamine | n-PrNH₂ (5 equiv) | MeCN, Δ, 1 d | 3-Propylaminoazetidine |

| Cyanide | KCN (1.5 equiv) | MeCN, Δ, 1 d | 3-Cyanoazetidine |

Data sourced from a study on the synthesis of functionalized azetidines. thieme-connect.com

Aza-Michael Addition for 3-Substituted Azetidines

The aza-Michael addition, or conjugate addition, is another effective method for creating 3-substituted azetidines. mdpi.comresearchgate.netdntb.gov.ua This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, such as a methyl 2-(azetidin-3-ylidene)acetate. mdpi.comresearchgate.netnih.gov This approach has been successfully employed to synthesize a variety of new heterocyclic amino acid derivatives containing the azetidine scaffold. mdpi.comresearchgate.netnih.gov

The reaction is typically catalyzed by a base, such as DBU, and can be performed with a range of nitrogen-containing heterocycles, including pyrazoles, imidazoles, and triazoles. mdpi.com The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield of the desired 3-substituted azetidine. mdpi.com A notable application is the enantioselective phase-transfer-catalyzed aza-Michael reaction of 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones, which produces chiral N-substituted 3,3-dinitroazetidines in good yields and high enantioselectivities. acs.org

Table 2: Aza-Michael Addition of NH-Heterocycles to Methyl (N-Boc-azetidin-3-ylidene)acetate

| NH-Heterocycle | Conditions | Yield |

|---|---|---|

| Azetidine | DBU, MeCN, 65 °C, 4 h | 64% |

| 1H-Pyrazole | DBU, MeCN, 16 h | 83% |

| 4-Bromo-1H-pyrazole | DBU, MeCN, 16 h | 82% |

| 3-Trifluoromethyl-1H-pyrazole | DBU, MeCN, 16 h | 73% |

| 1H-Imidazole | Not specified | 53% |

| 1H-Benzimidazole | Not specified | 56% |

| 1H-Indole | Not specified | 55% |

Data compiled from research on the synthesis of new azetidine and oxetane (B1205548) amino acid derivatives. mdpi.com

α-Lithiation and Electrophile Trapping of 3-Arylated N-Protected Azetidines

α-Lithiation followed by trapping with an electrophile is a powerful technique for the functionalization of N-protected azetidines, particularly at the position adjacent to the nitrogen atom. uni-muenchen.deuni-muenchen.de This method has been successfully applied to the stereoselective synthesis of 2-substituted 3-hydroxyazetidines and 2,2-disubstituted azetidines. acs.orgacs.orgnih.gov

The process involves the deprotonation of the azetidine ring at the α-position using a strong base, typically an organolithium reagent like s-BuLi, to form a lithiated intermediate. uni-muenchen.deacs.org This intermediate can then be quenched with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a new substituent. uni-muenchen.deacs.orgnih.gov The stereoselectivity of the electrophile trapping can be influenced by the nature of the electrophile and the protecting group on the nitrogen. acs.orgnih.gov For example, the α-lithiation of N-thiopivaloylazetidin-3-ol and subsequent electrophile trapping generally proceeds with good trans-diastereoselectivity. acs.orgnih.gov

Cycloaddition and Ring Expansion Reactions of Azetidine Derivatives

The strained nature of the azetidine ring also makes it a participant in various cycloaddition and ring expansion reactions, providing pathways to more complex heterocyclic systems. acs.orgnih.govcbijournal.com

[2+2] cycloadditions, such as the aza-Paternò-Büchi reaction, have been utilized to synthesize azetidine derivatives. rsc.orgnih.gov This reaction involves the photochemical cycloaddition of an imine with an alkene. nih.gov For example, N-sulfonylimines can undergo a [2+2] cycloaddition with alkenes under photosensitized conditions to produce azetidines with high diastereoselectivity. nih.gov The reaction conditions, including the choice of photosensitizer and solvent, can influence the efficiency and selectivity of the cycloaddition. rsc.org

[3+2] cycloadditions are another important class of reactions involving azetidine derivatives. acs.orgnih.gov For instance, azetidine nitrones, which can be synthesized through a copper(I)-catalyzed rearrangement of O-propargylic oximes, readily participate in [3+2] cycloaddition reactions with alkynes to form fused heterocyclic systems. acs.orgnih.gov

Ring expansion reactions provide a route from azetidines to larger nitrogen-containing heterocycles. researchgate.netresearchgate.netnih.gov A notable example is the rhodium-catalyzed [3+1] ring expansion of methylene (B1212753) aziridines with diazo compounds to yield highly substituted methylene azetidines. nih.gov This reaction is proposed to proceed through an aziridinium ylide intermediate, followed by a ring-opening/ring-closing cascade. nih.gov Another approach involves the reaction of 2-(1-hydroxyalkyl)azetidines with bis(trichloromethyl) carbonate, which leads to the formation of oxazolidinones via ring expansion. researchgate.net Furthermore, theoretical studies have explored the ring expansion of azetidine with cyclopropenylidene, predicting the formation of allenes and alkynes as products. nih.govdntb.gov.ua

Reaction Mechanism Elucidation via Experimental and Theoretical Approaches

Understanding the mechanisms of reactions involving azetidines is crucial for controlling their reactivity and developing new synthetic methods. A combination of experimental and theoretical approaches has been instrumental in elucidating these complex reaction pathways. researchgate.netresearchgate.netacs.org

Experimental techniques such as isotopic labeling, kinetic studies, and the isolation and characterization of intermediates provide valuable insights into reaction mechanisms. nih.govresearchgate.net For example, deuterium (B1214612) labeling studies have been used to investigate the stereochemistry of the α-lithiation of N-thiopivaloylazetidin-3-ol, revealing that the initial deprotonation is preferentially, but not exclusively, trans-selective. acs.orgnih.gov

Theoretical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for studying the energetics and transition states of azetidine reactions. nih.govdntb.gov.uaacs.orgnih.govresearchgate.netaip.orgfrontiersin.org These computational studies can help to rationalize experimental observations and predict the feasibility of different reaction pathways. For instance, DFT calculations have been employed to understand the regioselectivity of the ring expansion of aziridines to azetidines, supporting a mechanism involving a bicyclic aziridinium ion intermediate. researchgate.net Similarly, computational studies have shed light on the factors governing the divergent reactivity of aziridinium ylides in the synthesis of piperidines and azetidines. chemrxiv.org

In the study of the Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid-derived ammonium salts, both structural and mechanistic studies were conducted to understand the differing reactivities of diastereomeric substrates. nih.gov These investigations helped to define the scope and limitations of this rearrangement. nih.gov Furthermore, the mechanism of the ring expansion of azetidine with cyclopropenylidene has been systematically investigated using computational methods, which predicted that insertion into the C-N bond is kinetically favored over insertion into the C-C bond. nih.govdntb.gov.ua

Conformational Analysis and Advanced Characterization of 3 Methylazetidine

Spectroscopic Probes for Conformational Dynamics

Spectroscopy is a powerful tool for investigating the three-dimensional structure and conformational flexibility of molecules like 3-methylazetidine in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly adept at providing detailed information about the structure and dynamics of molecules in solution. researchgate.net By analyzing chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the conformational preferences of this compound can be constructed.

Proton exchange dynamics in the azetidine (B1206935) ring of this compound can be studied using NMR techniques. The rate of exchange of the N-H proton with the solvent or other exchangeable protons provides information about the acidity of the proton and the accessibility of the nitrogen lone pair. uni-halle.de In related azetidine systems, the presence of multiple conformations can lead to line broadening in NMR spectra, indicating that these conformations are interconverting on the NMR timescale. copernicus.org The rate of these exchange processes can be influenced by factors such as temperature, solvent, and pH. uni-halle.de For instance, in derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, the presence of more than one conformation in solution makes the interpretation of NMR data complex. mdpi.com

The study of proton exchange is critical for understanding reaction mechanisms and the role of the azetidine nitrogen in hydrogen bonding and other intermolecular interactions. nih.gov In some cases, proton exchange between the imidazole (B134444) ring of histidine and the solvent is mediated by hydronium ions at acidic and neutral pH, while hydroxide-mediated exchange dominates at basic pH. uni-halle.de

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the through-space proximity of atoms, typically protons, within a molecule. scielo.org.mx By measuring the enhancement of a proton's signal upon irradiation of a nearby proton, internuclear distances can be estimated, which is invaluable for determining the three-dimensional structure and conformational preferences of a molecule. scielo.org.mx

For this compound, NOE studies can elucidate the orientation of the methyl group relative to the protons on the azetidine ring. The observation of NOEs between the methyl protons and specific ring protons can confirm the puckered nature of the azetidine ring and establish the preferred conformation of the methyl group (axial vs. equatorial). In related complex molecules containing an azetidine ring, NOE data has been instrumental in confirming the presence of folded conformers. scielo.org.mx However, interpreting small NOE signals can be challenging and requires careful consideration to distinguish them from experimental artifacts. scielo.org.mx

Proton Exchange Dynamics in Azetidine Rings

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and probing the structural details of molecules. spectroscopyonline.com In the context of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected IR absorptions for this compound include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. The position and shape of this band can provide information about hydrogen bonding.

C-H stretch: Bands in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the methyl and methylene (B1212753) groups.

C-N stretch: Absorptions in the fingerprint region (typically 1000-1350 cm⁻¹) corresponding to the stretching of the carbon-nitrogen bonds within the ring.

Ring vibrations: The puckered four-membered ring will have characteristic vibrational modes, though these can be complex and are often found in the fingerprint region.

In a study of related 3-amino-1-methylazetidine-3-carboxylic acid derivatives, IR spectroscopy in solution revealed notable differences in the amide NH stretch region, indicating different intramolecular hydrogen bonding patterns and conformational behaviors. mdpi.com For instance, the IR spectrum of a related compound showed a significant absorption in the 3340–3380 cm⁻¹ range, accompanied by another band at 3430 cm⁻¹, which, when compared with calculated spectra, helped to identify the stable conformations. mdpi.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable tools for complementing experimental data and providing a deeper understanding of the conformational preferences and electronic properties of molecules like this compound.

Quantum Chemical Calculations (e.g., ab initio, DFT)

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are widely used to investigate the structures, energies, and properties of molecules. scirp.org These methods can predict various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to validate the computational models. scirp.org

For this compound, quantum chemical calculations can be employed to:

Determine the most stable conformation: By calculating the energies of different possible puckered conformations of the azetidine ring and orientations of the methyl group, the global minimum energy structure can be identified.

Predict spectroscopic data: Theoretical calculations can predict IR and NMR spectra. For example, DFT calculations have been used to predict the IR spectra of related compounds, which were then compared to experimental spectra to identify stable conformations. mdpi.com

Analyze electronic properties: These calculations provide insights into the electronic structure, such as charge distribution and molecular orbital energies (HOMO-LUMO), which are crucial for understanding the molecule's reactivity. scirp.orgvulcanchem.com

In a study on similar azetidines, DFT calculations indicated partial charge distributions and hyperconjugative stabilization effects. vulcanchem.com Furthermore, ab initio and DFT calculations have been instrumental in understanding hydrogen bonding interactions in various chemical systems. The choice of the computational method and basis set is crucial for obtaining accurate results. researchgate.net For example, in a study of adrenaline, different levels of theory (HF and B3LYP with different basis sets) were used to compute hydrogen bonding interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 71.12 g/mol | nih.gov |

| XLogP3 | 0.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Polar Surface Area | 12 Ų | nih.gov |

| Monoisotopic Mass | 71.07350 g/mol | nih.gov |

Stability and Energetics of Azetidine Conformations

Analysis of Hydrogen Bonding and Intramolecular Interactions

In the solid state, intermolecular hydrogen bonds are also prevalent. For example, in the crystal structure of 3-(4-methylbenzenesulfonyl)azetidine (B13246447) hydrochloride, N–H···Cl interactions mediate the formation of hydrogen-bonded chains. Computational studies on similar azetidines have also pointed to hyperconjugative stabilization effects arising from the interaction between the Walsh orbitals of a cyclopropyl (B3062369) group and the azetidine ring system. vulcanchem.com

Computational Studies of Radical Cations and Radicals of Azetidines

The electronic structure and geometry of azetidine radical cations and neutral azetidin-1-yl radicals have been investigated using both electron paramagnetic resonance (EPR) spectroscopy and ab initio calculations. rsc.org Theoretical calculations, including UHF, MP2, and SDCI methods, have been employed to complement experimental findings. rsc.orgresearchgate.net

According to these studies, the azetidine radical cation is predicted to have a planar ring structure. rsc.orgresearchgate.net In contrast, ab initio UHF calculations suggest that the neutral azetidin-1-yl radical possesses a puckered ring, with calculated puckering angles of 12.0° and 15.4° at the STO-3G and 6-31G* levels of theory, respectively. rsc.orgresearchgate.net This puckered structure for the neutral radical is supported by the non-equivalence of experimental β-proton hyperfine coupling constants observed at low temperatures. rsc.orgresearchgate.net Computational studies have also been used to investigate the fragmentation pathways of azetidine radical cations during dissociative photoionization. frontiersin.org

Advanced Structural Determination Techniques (e.g., Electron Diffraction, Microwave Spectroscopy for Azetidine Ring)

Gas-phase electron diffraction and microwave spectroscopy are powerful experimental techniques for the precise determination of the geometric structure of small molecules like azetidine. A combined analysis of data from both techniques has provided detailed structural parameters for the azetidine ring. researchgate.netdntb.gov.ua

This combined approach yielded the following geometric parameters (r_z values) for the azetidine ring skeleton: C-N = 1.473 (3) Å, C-C = 1.563 (3) Å, the CNC angle is 91.2 (0.4)°, and the ring puckering angle (theta) is 29.7 (1.4)°. researchgate.net Microwave spectra have been analyzed for the ground state of the parent molecule and its N-deuterated species, as well as for the v=1 and v=2 states of the puckering vibration, providing further insight into the molecule's dynamics. researchgate.net These techniques have also been applied to substituted azetidines, such as N-chloroazetidine, to understand how substituents affect the ring's structure. kitasato-u.ac.jp

Table 3: Experimentally Determined Structural Parameters of the Azetidine Ring

| Parameter | Value | Technique(s) | Reference |

| C-N bond length | 1.473 (3) Å | Electron Diffraction & Microwave Spectroscopy | researchgate.net |

| C-C bond length | 1.563 (3) Å | Electron Diffraction & Microwave Spectroscopy | researchgate.net |

| CNC bond angle | 91.2 (0.4)° | Electron Diffraction & Microwave Spectroscopy | researchgate.net |

| Puckering angle (θ) | 29.7 (1.4)° | Electron Diffraction & Microwave Spectroscopy | researchgate.net |

Strategic Applications of 3 Methylazetidine in Chemical Science

3-Methylazetidine as a Versatile Building Block in Organic Synthesis

The inherent ring strain and the presence of a nitrogen heteroatom make this compound and related structures valuable intermediates in synthetic organic chemistry. rsc.org They serve as precursors to a wide array of more complex molecules through various chemical transformations.

Precursors for Functionalized Amino Alcohols

This compound derivatives are instrumental in the synthesis of functionalized amino alcohols, a class of compounds with significant applications in catalysis and as chiral auxiliaries. A key synthetic strategy involves the iridium-catalyzed C-H amidation of sp3 methyl C-H bonds to create 1,2-amino alcohols. rsc.org While not exclusively focused on this compound, this methodology is applicable to readily available alcohols, which can be converted to removable ketoxime chelating groups, followed by amidation and subsequent reduction to yield β-amino alcohols. rsc.org

Another approach involves the palladium-catalyzed allylic C-H amination to produce syn-1,3-amino alcohol motifs. nih.gov This method utilizes electron-deficient N-nosyl carbamate (B1207046) nucleophiles to facilitate the reaction under mild conditions. nih.gov Furthermore, the synthesis of complex amino alcohols, such as 3-hydroxy-4-(hydroxymethyl)-3-methylazetidine-2-carboxylic acids, can be achieved through the use of stable bicyclic azetidin-3-one (B1332698) intermediates. nih.gov These examples highlight the utility of azetidine (B1206935) scaffolds in accessing structurally diverse and functionally rich amino alcohols.

Intermediates in the Synthesis of Complex Molecular Architectures

The application of this compound extends to the construction of intricate molecular frameworks. Research groups are focused on designing and synthesizing complex molecular architectures by employing the repetitive self-assembly of small organic building blocks. thieme.de The unique geometry of scaffolds like this compound allows for the creation of tailor-made structures with specific functions. thieme.de

The development of novel synthetic methodologies has further expanded the utility of azetidines. For instance, oxetane (B1205548) and azetidine sulfonyl fluorides have emerged as versatile reagents for generating a diverse array of new pharmacophore motifs. acs.orgchemrxiv.orgnih.govresearcher.life These reagents can undergo a defluorosulfonylation reaction pathway, allowing for the coupling of the azetidine ring with a broad range of nucleophiles under mild thermal conditions. chemrxiv.orgnih.gov This strategy facilitates the creation of novel chemical motifs that are attractive for drug discovery programs. chemrxiv.org Additionally, the strain-release concept in photocatalysis has been harnessed for the synthesis of azetidines, providing access to complex architectures. researchgate.net

Role of Azetidine Scaffolds in Medicinal Chemistry and Drug Discovery

The incorporation of the azetidine motif, including this compound, into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netenamine.net Azetidines are recognized as valuable building blocks for physiologically active compounds and are found in a range of natural products and pharmaceuticals. enamine.netarkat-usa.orgbham.ac.uk Their small, polar, and three-dimensional nature can confer desirable effects such as improved target selectivity and better pharmacokinetic profiles. digitellinc.com

Azetidine-Based Peptidomimetics and Amino Acid Surrogates

Azetidines, including their methylated derivatives, are highly valued as surrogates for natural amino acids and as tools in the field of peptidomimetics. rsc.orgresearchgate.net Their incorporation into peptides can impose conformational constraints, which can lead to enhanced binding to biological receptors and increased activity. rsc.org Azetidine-2-carboxylic acid, for example, has been utilized to modify peptide conformations. researchgate.net

The synthesis of azetidine-based α-amino acids and their application in small peptide synthesis is an active area of research. researchgate.net These non-natural amino acids offer interesting features for designing peptidomimetics. researchgate.net For example, propargyl azetidine has potential as a reagent in click-chemistry-based synthesis of unnatural peptidomimetics. semanticscholar.org Furthermore, azetidine rings have been identified as useful for constructing conformationally restricted analogues of natural amino acids like GABA and β-alanine. researchgate.net

Development of Azetidine-Containing Ligands and Catalysts

Chiral azetidine-derived ligands and organocatalysts have been successfully employed in asymmetric catalysis to induce asymmetry in various chemical reactions. researchgate.net These include Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.net The use of azetidines as ligands in catalytic processes such as reductions, cycloadditions, and C-C bond forming reactions has shown promising results. rsc.org

New ligands based on strained aza-heterocycles like azetidines have been developed for use in reactions such as the Suzuki-Miyaura coupling. mdpi.com The modulation of the ring and side chain strain in these ligands is expected to impact their catalytic properties. mdpi.com For instance, palladium and platinum complexes of 2,4-cis-amino azetidines have been synthesized and characterized, demonstrating their potential as ligands in catalysis. frontiersin.org Additionally, the chemoselective reduction of 3-alkylidene-1,2-diazetidines, which can be synthesized via copper(I)-catalyzed ring closure, provides access to saturated 1,2-diazetidines and vicinal diamines that can serve as valuable ligands. acs.org

Data Tables

Table 1: Examples of this compound Derivatives and their Applications

| Compound Name | CAS Number | Application | Reference(s) |

| This compound hydrochloride | 935669-28-6 | Reagent in organic synthesis, chiral building block. | cymitquimica.comlookchem.com |

| 3-Methyl-3-phenylazetidine | 5961-33-1 | Intermediate in the synthesis of nitrogen-containing compounds, pharmaceuticals, and agrochemicals. | |

| 3-Hydroxy-1-methylazetidine | 111043-48-2 | Building block in the synthesis of heterocyclic compounds for pharmaceuticals and agrochemicals. | a2bchem.com |

| This compound-3-carbonitrile (B2460802) hydrochloride | 936850-33-8 | Building block for complex molecules, intermediate in the synthesis of potential drug candidates. | myskinrecipes.comangenechemical.com |

| (1-Benzhydryl-3-methylazetidin-3-yl)methanamine | Not specified | Potential intermediate in pharmaceutical synthesis. | |

| N-Boc-3-fluoro-3-methylazetidine | Not specified | Building block for medicinal chemistry. | arkat-usa.org |

Applications in the Agrochemical Sector

The unique structural characteristics of the azetidine ring, including its influence on biological activity, make this compound and its derivatives valuable building blocks in the agrochemical industry. myskinrecipes.comchemimpex.com These compounds serve as key intermediates in the synthesis of novel pesticides and herbicides. chemimpex.comfishersci.com The incorporation of the this compound moiety can enhance the efficacy and selectivity of crop protection agents. chemimpex.com

For instance, 3-hydroxy-1-methylazetidine is a versatile precursor in the development of new agrochemicals, offering a scaffold for diverse chemical modifications to create complex molecules with desired properties for crop protection. a2bchem.com Similarly, methyl azetidine-3-carboxylate hydrochloride is utilized in formulating effective crop protection agents due to its stability and reactivity. chemimpex.com The nitrile group in this compound-3-carbonitrile hydrochloride can be modified to introduce various functional groups, aiding in the creation of diverse chemical libraries for screening potential agrochemical candidates. myskinrecipes.com

Research has explored the potential of azetidine derivatives in developing new agrochemicals. smolecule.com The biological activity inherent in the azetidine structure is a key factor driving its use in this sector. myskinrecipes.comsmolecule.com

Polymerization Applications of Azetidine Derivatives

Azetidines, including derivatives of this compound, are important monomers in the synthesis of polyamines through ring-opening polymerization. These polymers have a wide range of applications, including as antibacterial and antimicrobial coatings, for CO2 adsorption, in chelation and materials templating, and as non-viral gene transfection agents. The polymerization of azetidines can be initiated through different mechanisms, leading to polymers with varying structures, such as branched or linear.

The cationic ring-opening polymerization (CROP) of azetidine and its N-alkylated derivatives has been extensively studied. researchgate.netugent.be This process can lead to the formation of "living" polymers, where the polymerization proceeds without termination, allowing for the synthesis of well-defined polymer chains. researchgate.netugent.be The rate of polymerization is influenced by the substituents on the azetidine ring. researchgate.net For example, the polymerization of 1,3,3-trimethylazetidine requires temperatures of 60°C or higher to proceed to full conversion. researchgate.net In contrast, the polymerization of N-methylazetidine is characterized by a rapid initiation followed by a relatively fast propagation, though termination can occur through side reactions. researchgate.net

Anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines offers a route to linear poly(trimethylenimine) (PTMI). nsf.govacs.org This is significant because the direct polymerization of azetidine typically results in hyperbranched PTMI. nsf.govacs.org The AROP of N-(p-tolylsulfonyl)azetidine (pTsAzet) and N-(o-tolylsulfonyl)azetidine (oTsAzet) is a living polymerization, enabling the synthesis of poly(sulfonylazetidine) with controlled molecular weights and narrow dispersities. nsf.govacs.org The subsequent removal of the tosyl groups yields linear PTMI. nsf.govacs.org

The table below summarizes key aspects of the polymerization of different azetidine derivatives.

| Monomer | Polymerization Method | Key Findings |

| Azetidine | Cationic Ring-Opening Polymerization | Polymerizes with cationic initiators; can form a dimer intermediate. researchgate.net |

| N-Alkylazetidines | Cationic Ring-Opening Polymerization | Can produce "living" polymers. researchgate.netugent.be |

| 1,3,3-Trimethylazetidine | Cationic Ring-Opening Polymerization | Polymerization occurs at ≥ 60°C; first-order kinetics with respect to monomer and initiator. researchgate.net |

| N-Methylazetidine | Cationic Ring-Opening Polymerization | Fast initiation and propagation; termination can occur. researchgate.net |

| N-(p-tolylsulfonyl)azetidine & N-(o-tolylsulfonyl)azetidine | Anionic Ring-Opening Polymerization | Living polymerization, produces statistical copolymers, leads to linear poly(trimethylenimine) after deprotection. nsf.govacs.org |

Use in Chiral Templates and Asymmetric Synthesis

The rigid, four-membered ring structure of this compound and its derivatives makes them valuable chiral building blocks and templates in asymmetric synthesis. google.com Their stereochemistry plays a crucial role in their chemical behavior and biological activity. smolecule.com The defined spatial arrangement of substituents on the azetidine ring allows for the stereocontrolled synthesis of complex molecules.

Chiral azetidines are employed as intermediates in the synthesis of a variety of enantiomerically pure compounds. For example, (S)-2-methylazetidine can be prepared in high enantiomeric excess through scalable synthetic routes, providing a stable, crystalline salt that is useful for further transformations. acs.org The synthesis of enantiopure dehydropiperidinones has been achieved using α-amino acids and alkynes via azetidin-3-ones. researchgate.net

The development of asymmetric methods to synthesize substituted azetidines is an active area of research. Copper-catalyzed asymmetric [3+1] cycloaddition reactions have been used to prepare chiral tetrasubstituted azetidines with high yield and stereocontrol. nih.gov Furthermore, the asymmetric synthesis of 2-substituted azetidin-3-ones can be achieved with good yields and enantioselectivities through the metalation of SAMP/RAMP hydrazones of N-Boc-azetidin-3-one. researchgate.net A copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed for the synthesis of chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov

The table below highlights several chiral azetidine derivatives and their applications in asymmetric synthesis.

| Chiral Azetidine Derivative | Synthetic Application | Key Features |

| (S)-2-Methylazetidine | Building block for chiral compounds | Prepared with >99% ee; scalable synthesis. acs.org |

| Chiral cis-2,4-disubstituted azetidin-3-ones | Precursors to fully substituted azetidines | Synthesized as single diastereoisomers from N-protected amino acids. researchgate.net |

| 2-Substituted azetidin-3-ones | Versatile chiral intermediates | Prepared with up to 85% ee via metalated hydrazones. researchgate.net |

| Chiral tetrasubstituted azetidine-2-carboxylates | Synthesis of complex chiral molecules | Formed with excellent stereocontrol via asymmetric copper(I)-catalyzed cycloaddition. nih.gov |

| Chiral spiro[azetidine-3,3'-indoline]-2,2'-diones | Access to densely functionalized spirocycles | Synthesized with high enantioselectivity using a copper(I)-catalyzed cascade reaction. nih.gov |

| (2S,3R)-3-Methylazetidine-2-carboxylic acid | Chiral building block | A specific stereoisomer used in asymmetric synthesis. bldpharm.com |

Future Research Directions and Unexplored Avenues for 3 Methylazetidine

Development of Novel and Sustainable Synthetic Routes

The advancement of chemical synthesis is increasingly driven by the principles of green and sustainable chemistry, which prioritize efficiency, safety, and minimal environmental impact. numberanalytics.com Future research on 3-methylazetidine will likely focus on developing synthetic pathways that align with these principles. numberanalytics.comhuarenscience.com Key areas for exploration include:

Atom-Efficient Reactions: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste. huarenscience.com This involves exploring catalytic cycles and reducing the number of synthetic steps. huarenscience.com

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow reactors can enhance safety, improve reaction efficiency, and allow for easier scalability. vulcanchem.com Laboratory-scale optimizations for related azetidines have already demonstrated significant improvements in yield (e.g., from 72% to 89%) and reductions in reaction time by employing flow chemistry. vulcanchem.com

Modern Catalytic Methods: The use of advanced catalytic systems, such as those employing earth-abundant metals like iron and copper, presents a sustainable alternative to precious metal catalysts. huarenscience.com Furthermore, modern synthetic methodologies like palladium-catalyzed intramolecular C(sp³)–H amination offer novel disconnections for constructing the azetidine (B1206935) ring under milder conditions. spirochem.comrsc.org

Renewable Feedstocks: A long-term goal is to develop synthetic routes that begin from bio-based, renewable starting materials instead of petrochemical sources, aligning production with broader sustainability objectives. huarenscience.com